molecular formula C7H10Cl2N2 B6284632 (1R)-1-(6-chloropyridin-3-yl)ethan-1-amine hydrochloride CAS No. 1391444-87-3

(1R)-1-(6-chloropyridin-3-yl)ethan-1-amine hydrochloride

Cat. No.: B6284632
CAS No.: 1391444-87-3
M. Wt: 193.07 g/mol
InChI Key: FFDARTLRQCBNRB-NUBCRITNSA-N
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Description

(1R)-1-(6-chloropyridin-3-yl)ethan-1-amine hydrochloride is a chemical compound that features a pyridine ring substituted with a chlorine atom at the 6-position and an ethanamine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(6-chloropyridin-3-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 6-chloropyridine, which serves as the core structure.

    Substitution Reaction: The 6-chloropyridine undergoes a substitution reaction with an appropriate ethanamine derivative under controlled conditions to introduce the ethanamine group at the 3-position.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often employing advanced techniques such as crystallization and purification to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(6-chloropyridin-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(1R)-1-(6-chloropyridin-3-yl)ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural properties.

    Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(6-chloropyridin-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-1-(6-chloropyridin-3-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the ethanamine group. This structural configuration imparts distinct chemical reactivity and biological activity, making it valuable for various applications.

Properties

CAS No.

1391444-87-3

Molecular Formula

C7H10Cl2N2

Molecular Weight

193.07 g/mol

IUPAC Name

(1R)-1-(6-chloropyridin-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C7H9ClN2.ClH/c1-5(9)6-2-3-7(8)10-4-6;/h2-5H,9H2,1H3;1H/t5-;/m1./s1

InChI Key

FFDARTLRQCBNRB-NUBCRITNSA-N

Isomeric SMILES

C[C@H](C1=CN=C(C=C1)Cl)N.Cl

Canonical SMILES

CC(C1=CN=C(C=C1)Cl)N.Cl

Purity

95

Origin of Product

United States

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